molecular formula C7H10O5 B1194521 Diethyl ketomalonate CAS No. 609-09-6

Diethyl ketomalonate

Cat. No.: B1194521
CAS No.: 609-09-6
M. Wt: 174.15 g/mol
InChI Key: DBKKFIIYQGGHJO-UHFFFAOYSA-N
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Description

Diethyl ketomalonate, also known as diethyl oxomalonate or ketomalonic acid diethyl ester, is an organic compound with the molecular formula C₇H₁₀O₅. It is the diethyl ester of mesoxalic acid, a simple oxodicarboxylic acid. This compound is a clear, colorless to yellow liquid with a density of 1.142 g/cm³ and a boiling point of 208-210°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl ketomalonate can be synthesized through various methods. One common method involves the ozonolysis of dialkyl benzalmalonates. For example, dimethyl benzalmalonate can be dissolved in dichloromethane and subjected to ozonolysis at 0°C. The reaction mixture is then treated with dimethyl sulfide and purified to obtain dimethyl mesoxalate, which can be further converted to diethyl mesoxalate .

Another method involves the oxidation of diethyl malonate using dinitrogen tetroxide (N₂O₄) or selenium dioxide (SeO₂). These reactions yield diethyl mesoxalate with varying efficiencies .

Industrial Production Methods

Industrial production of diethyl mesoxalate typically involves the esterification of mesoxalic acid with ethanol in the presence of a catalyst such as hydrogen chloride. This method allows for large-scale production of the compound .

Chemical Reactions Analysis

Types of Reactions

Diethyl ketomalonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Reactivity

Diethyl ketomalonate, a diethyl ester of ketomalonic acid, is characterized by its reactive functional groups, including an ester and a ketone. Its structure allows it to participate in multiple chemical reactions, making it a valuable building block in organic synthesis.

  • Molecular Formula : C7H10O5
  • Physical State : Greenish-yellow liquid
  • Solubility : Fully miscible with water
  • Reactivity : Highly polarized keto group enhances electrophilic properties

Organic Synthesis

This compound is prominently used in various synthetic pathways:

  • Wittig Reaction : Employed as a reagent for synthesizing alkenes by reacting with phosphoranes to produce triazoles and 2-azadienes .
  • Aza-Wittig Reaction : Facilitates the formation of nitrogen-containing compounds, expanding its utility in synthesizing complex organic molecules .

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit potential pharmacological activities:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against resistant bacterial strains, suggesting this compound could be a precursor for developing antimicrobial agents .
  • Antitumor Activity : In vivo studies demonstrate significant tumor growth inhibition in animal models, indicating its potential role in cancer treatment .

Case Study 1: Anticancer Effects

  • Objective : Evaluate the anticancer effects of this compound derivatives in breast cancer models.
  • Results : Significant apoptosis induction was observed in cancer cells with minimal effects on normal cells, showcasing its therapeutic potential .

Case Study 2: Infection Control

  • Objective : Assess the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains.
  • Results : Effective inhibition of growth was recorded, highlighting its application in combating antibiotic resistance .

Comparative Analysis with Related Compounds

CompoundStructure TypeKey FeaturesUnique Aspects
Diethyl oxomalonateOxodicarboxylic AcidElectrophilic reactivityVersatile in pericyclic reactions
Diethyl malonateDicarboxylic AcidPrecursor in various synthesesLess reactive than this compound
Dimethyl malonateDicarboxylic AcidCommonly used in esterification reactionsSimilar reactivity but fewer applications
Ethyl acetoacetateβ-KetoesterUtilized in Claisen condensationBroader use in enolate chemistry

This compound stands out due to its rapid reactivity and versatility compared to these similar compounds, making it a preferred reagent in organic chemistry.

Mechanism of Action

Diethyl ketomalonate exerts its effects through its highly electrophilic central carbonyl carbon. This electrophilicity allows it to react with various nucleophiles, forming hemiacetals and other derivatives. The compound’s reactivity is influenced by the presence of electron-withdrawing groups, which enhance its electrophilic nature .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl ketomalonate’s unique electrophilicity and reactivity make it a valuable reagent in organic synthesis. Its ability to form various derivatives through nucleophilic addition reactions sets it apart from similar compounds .

Biological Activity

Diethyl ketomalonate (C₁₀H₁₄O₄), a diethyl ester of ketomalonic acid, is recognized for its potential in various fields, particularly organic synthesis and medicinal chemistry. This compound exhibits several biological activities, primarily through its derivatives and related compounds. The following sections detail its biological activity, synthesis methods, and relevant case studies.

This compound is characterized by its greenish-yellow liquid form with a low viscosity. It can rapidly hydrate to form a dihydrate and crystallize into white prisms upon moisture exposure. Its structure includes a highly polarized keto group, which enhances its reactivity as an electrophile in organic reactions .

Common Synthesis Methods:

  • Esterification: Reaction of ketomalonic acid with ethanol.
  • Transesterification: Involving the exchange of alkoxy groups in the presence of catalysts.
  • Electrochemical Methods: Utilizing electrogenerated superoxide for novel syntheses .

Anticancer Activity

Recent research has indicated that compounds similar to this compound exhibit significant biological activity against human cancer cell lines. For example, studies involving indoles reacting with this compound under microwave conditions have shown promising results in antiproliferative effects .

Case Study:
A study investigated the reaction of indoles with this compound using montmorillonite K10 clay under microwave irradiation. The results indicated rapid formation of products within 1-4 minutes, showcasing the compound's utility in synthesizing bioactive molecules .

Comparative Analysis of Related Compounds

The following table compares this compound with other related compounds based on their structural type and unique features:

CompoundStructure TypeKey FeaturesUnique Aspects
Diethyl oxomalonateOxodicarboxylic AcidElectrophilic reactivityVersatile in pericyclic reactions
Diethyl malonateDicarboxylic AcidPrecursor in various synthesesLess reactive than this compound
Dimethyl malonateDicarboxylic AcidCommonly used in esterification reactionsSimilar reactivity but fewer applications
Ethyl acetoacetateβ-KetoesterUtilized in Claisen condensationBroader use in enolate chemistry

This compound stands out due to its rapid reactivity and versatility in synthetic applications compared to these similar compounds. Its unique ability to function effectively in multiple reaction types makes it a valuable reagent in organic chemistry .

Safety and Handling

This compound is classified as a flammable liquid with moderate irritant effects on skin and eyes. Standard laboratory safety practices should be adhered to when handling this compound to mitigate inhalation risks and skin contact .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of diethyl ketomalonate, and how do they influence experimental design?

this compound (C₇H₁₀O₅) is a versatile reagent with distinct properties critical for reaction planning:

  • Boiling Point : 208–210°C (useful for distillation purification) .
  • Density : 1.142 g/cm³ (affects solvent layering in biphasic systems) .
  • Refractive Index : 1.415–1.419 (aids in monitoring reaction progress via polarimetry) .
  • Solubility : Fully miscible with water and common organic solvents (enables flexibility in solvent choice) .
  • Moisture Sensitivity : Requires storage under inert gas (e.g., nitrogen) to prevent hydrolysis . These properties necessitate controlled conditions (e.g., anhydrous environments, moderate heating) to avoid decomposition during synthesis.

Q. What are standard synthetic routes to this compound, and what starting materials are involved?

this compound is typically synthesized via oxidation or condensation of diethyl malonate derivatives. A common approach involves:

  • Oxidation of Diethyl Malonate : Using reagents like selenium dioxide or potassium permanganate to introduce the ketone group at the central carbon .
  • Alternative Pathways : Reaction of diethyl oxalate with ketene equivalents under acidic catalysis . Key intermediates include diethyl malonate and alkyl halides for esterification. Purity is ensured via vacuum distillation (208–210°C) .

Q. How is this compound utilized in Wittig and Aza-Wittig reactions?

In Wittig reactions , this compound acts as a carbonyl source to synthesize triazoles via reaction with phosphorus ylides. For Aza-Wittig reactions , it forms 2-azadienes by reacting with iminophosphoranes. Methodological considerations:

  • Stoichiometry : 1:1 molar ratio with ylide or iminophosphorane.
  • Solvents : Anhydrous THF or DMF to stabilize reactive intermediates .
  • Workup : Acidic quenching to isolate products, followed by column chromatography .

Advanced Research Questions

Q. How can enantioselective Hetero-Diels-Alder reactions be catalyzed using this compound?

this compound serves as a dienophile in asymmetric [4+2] cycloadditions with cyclic dienes (e.g., 1,3-cyclohexadiene). A method optimized by Yao et al. involves:

  • Catalyst : C₂-symmetric bisoxazoline ligands with Cu(II) or Zn(II) Lewis acids.
  • Conditions : –20°C in dichloromethane, yielding up to 93% enantiomeric excess (ee) .
  • Mechanistic Insight : DFT studies reveal bidentate coordination of ketomalonate to the metal center, directing stereoselectivity . Applications include synthesizing chiral CO₂-synthons for natural product synthesis.

Q. What experimental challenges arise in condensing this compound with ketones, and how are they resolved?

Direct condensation with ketones (e.g., 3-pentanone) under acid/base catalysis often suffers from low yields (<25%) due to retro-aldol side reactions. Contradictory reports highlight two solutions:

  • Enamine Intermediates : Using morpholine enamines to stabilize the nucleophilic site, achieving 80% yield of α-hydroxy-γ-keto diesters .
  • Forced Conditions : Phosphorus pentoxide-methanesulfonic acid mixtures drive equilibrium toward product formation, albeit with modest efficiency (19–31% yield) . Comparative studies recommend enamine strategies for scalability .

Q. How does this compound contribute to medicinal chemistry, particularly in anticancer agent synthesis?

this compound is a precursor in quinoxaline derivatives (e.g., XK469 analogues). A protocol by Bataille et al. involves:

  • Cycloaddition : Reacting nitrobenzyl carbanions (generated via TDAE reduction) with this compound to form epoxide intermediates.
  • Functionalization : Epoxide ring-opening with amines yields quinoxalines with in vitro neuroblastoma cytotoxicity (IC₅₀ < 10 µM) . Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Q. Data Contradiction Analysis

Q. Why do reported yields for this compound-based cycloadditions vary across studies?

Discrepancies arise from:

  • Temperature Sensitivity : Retro-Diels-Alder reactions dominate at >25°C, reducing yields for thermolabile adducts .
  • Substrate Activation : Electron-deficient dienes favor Mukaiyama aldol byproducts over cycloadducts, necessitating substituent tuning . Recommendations: Optimize temperature (–20°C to 0°C) and use electron-rich dienes (e.g., 1,3-cyclohexadiene) for reproducibility .

Q. Methodological Best Practices

  • Storage : Store under argon at –20°C to prevent ketone group hydrolysis .
  • Reaction Monitoring : Use TLC (hexane:ethyl acetate 3:1, UV visualization) to track enolate formation .
  • Safety : Handle with nitrile gloves due to skin irritation risks (H315/H319 hazards) .

Properties

IUPAC Name

diethyl 2-oxopropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5/c1-3-11-6(9)5(8)7(10)12-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKKFIIYQGGHJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060566
Record name Propanedioic acid, oxo-, diethyl ester
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Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609-09-6
Record name 1,3-Diethyl 2-oxopropanedioate
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Record name Diethyl mesoxalate
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Record name Diethyl mesoxalate
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Record name Propanedioic acid, 2-oxo-, 1,3-diethyl ester
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Record name Propanedioic acid, oxo-, diethyl ester
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Record name Diethyl mesoxalate
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Record name DIETHYL MESOXALATE
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Synthesis routes and methods I

Procedure details

A reaction was performed similarly to Example 1 using 0.25 g (0.0016 mole) diethyl malonate, 0.95 mL (0.0166 mole) acetic acid, 1.71 g (0.0047 mole) of 25% sodium chlorite aqueous solution, and GC analysis was performed to give 88.1% GC total area value of diethyl ketomalonate.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step Two
Quantity
1.71 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a 1000 mL four-necked flask equipped with a mechanical stirrer, a dropping funnel and a thermometer, 496.8 g (1.37 mole) of 25% sodium chlorite aqueous solution, and then 26 mL (0.46 mole) acetic acid were slowly added. The pH in the reaction system was pH 4.4. Furthermore, 100 g (0.62 mole) of diethyl malonate was slowly added under room temperature, and then the mixture was stirred under room temperature for 3 hours, and then 490 mL ethyl acetate was added to the reaction system to separate the liquids. The organic layer was separated, and ethyl acetate was distilled off under reduced pressure. Toluene was added thereto to perform azeotropic dehydration and the toluene was distilled off under reduced pressure, to give 105 g of diethyl ketomalonate as an oily substance (97 yield rate).
Quantity
496.8 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
490 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

258 g of diethyl methylenemalonate, prepared by a Knoevenagel condensation of malonic ester and formaldehyde, are dissolved in 1 liter of methanol and reacted with ozone, and subsequently hydrogenated, analogously to the procedure indicated in Example 5. 5 g of 10% Pd-on-C in 200 ml of methanol are initially taken as the hydrogenation catalyst. The consumption of hydrogen is 28.9 standard liters (86% of theory). Working up as in Example 5 and rectification in vacuo gives 214 g of diethyl mesoxalate boiling at 110°-112° C./20, corresponding to a yield of 82% of theory.
Quantity
258 g
Type
reactant
Reaction Step One
[Compound]
Name
malonic ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
5 g
Type
catalyst
Reaction Step Five
Yield
82%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Diethyl ketomalonate
Diethyl ketomalonate
Diethyl ketomalonate

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